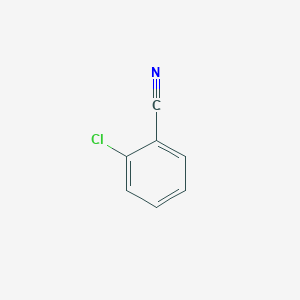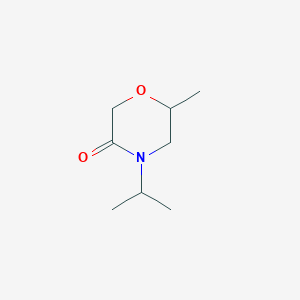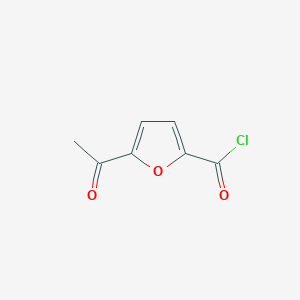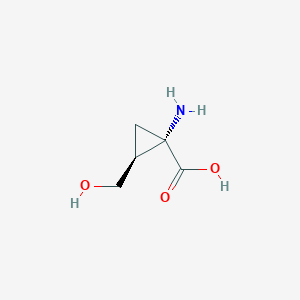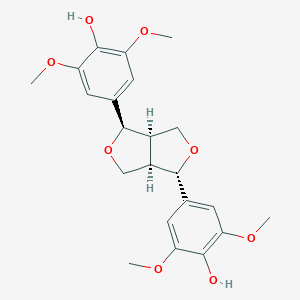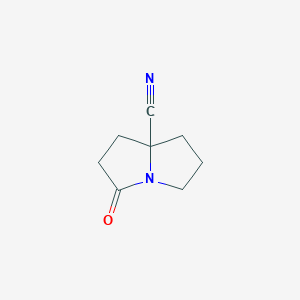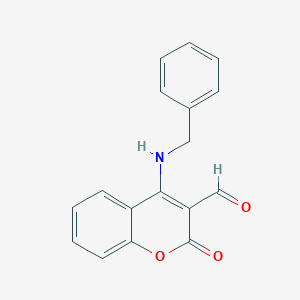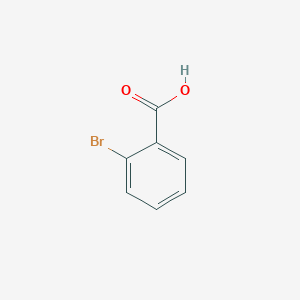
2-溴苯甲酸
概述
描述
2-Bromobenzoic acid is an organic compound with the molecular formula C₇H₅BrO₂. It is a derivative of benzoic acid, where a bromine atom is substituted at the second position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in the field of chemistry and industry .
科学研究应用
2-Bromobenzoic acid has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and agrochemicals.
作用机制
Target of Action
2-Bromobenzoic acid (2-BA) is a versatile compound used in organic synthesis. It is primarily used as a building block for the synthesis of various nitrogen heterocycles . The primary targets of 2-BA are therefore the reactants in these synthetic reactions, which can include a wide range of organic compounds.
Mode of Action
The mode of action of 2-BA involves its interaction with these targets to form new compounds. For example, 2-BA can condense with aminoquinolines to yield phenylquinolylamines . This involves the formation of a new bond between the bromobenzoic acid and the aminoquinoline, resulting in a change in the structure and properties of the reactants.
Biochemical Pathways
The biochemical pathways affected by 2-BA are primarily those involved in the synthesis of nitrogen heterocycles . These pathways can have downstream effects in various biological systems, depending on the specific heterocycle being synthesized. For example, some heterocycles have medicinal properties and can interact with biological targets in the body.
Result of Action
The molecular and cellular effects of 2-BA’s action depend on the specific reaction it is involved in. In the case of its reaction with aminoquinolines, the result is the formation of phenylquinolylamines . These compounds can have various effects at the molecular and cellular level, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 2-BA can be influenced by various environmental factors. These can include the presence of other reactants, the temperature and pH of the reaction environment, and the presence of catalysts or inhibitors. For example, the Suzuki–Miyaura coupling, a common reaction involving boronic acids and halides, is known to be influenced by the choice of boron reagent .
生化分析
Biochemical Properties
The biochemical properties of 2-Bromobenzoic acid are not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can undergo condensation with aminoquinolines to yield phenylquinolylamines
Cellular Effects
Benzoic acid derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzoic acid derivatives can bind to various biomolecules, potentially leading to changes in gene expression .
Metabolic Pathways
Benzoic acid derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromobenzoic acid can be synthesized through several methods. One common method involves the bromination of benzoic acid. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position .
Industrial Production Methods: In an industrial setting, the production of 2-bromobenzoic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain high-purity 2-bromobenzoic acid .
化学反应分析
Types of Reactions: 2-Bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K₂CO₃) in solvents like toluene or dimethylformamide (DMF).
Major Products:
- Substituted benzoic acids
- Benzyl alcohols
- Biaryl compounds
相似化合物的比较
- 4-Bromobenzoic acid
- 3-Bromobenzoic acid
- 2-Iodobenzoic acid
- 2-Chlorobenzoic acid
Comparison: 2-Bromobenzoic acid is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it undergoes. For example, 4-bromobenzoic acid has the bromine atom at the para position, leading to different reactivity patterns. Similarly, 2-iodobenzoic acid and 2-chlorobenzoic acid have iodine and chlorine atoms, respectively, which affect their chemical behavior and applications .
属性
IUPAC Name |
2-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXMNWGCKISMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038690 | |
| Record name | 2-Bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | o-Bromobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21379 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000827 [mmHg] | |
| Record name | o-Bromobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21379 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
88-65-3, 25638-04-4 | |
| Record name | 2-Bromobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025638044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMOBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ789TZS4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Bromobenzoic acid?
A1: The molecular formula of 2-Bromobenzoic acid is C7H5BrO2, and its molecular weight is 201.02 g/mol. []
Q2: What spectroscopic data is available for characterizing 2-Bromobenzoic acid?
A2: 2-Bromobenzoic acid can be characterized using various spectroscopic techniques. These include: * Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule, including characteristic peaks for carboxylic acid and aromatic ring vibrations. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra are valuable for determining the structure and confirming the presence and position of the bromine atom on the aromatic ring. [, , ] * Mass Spectrometry (MS): Can be used to determine the molecular weight and fragmentation pattern of the compound. [, ]
Q3: What is the melting point of 2-Bromobenzoic acid?
A3: The triple-point temperature, which is very close to the melting point, of 2-Bromobenzoic acid has been determined to be 422.37 K. []
Q4: How does temperature affect the crystal structure of 2-Bromobenzoic acid?
A4: 2-Bromobenzoic acid exhibits temperature-dependent structural changes in its crystalline form. Studies have shown variations in bond lengths, angles, and intermolecular interactions at different temperatures, including 120 K and room temperature. []
Q5: Can 2-Bromobenzoic acid be used as a building block in organic synthesis?
A5: Yes, 2-Bromobenzoic acid serves as a versatile building block in organic synthesis. It can be transformed into various heterocyclic compounds, such as spirobenzolactones and spirobenzolactams, through free radical reactions. []
Q6: Can copper catalyze reactions involving 2-Bromobenzoic acid?
A6: Yes, copper catalysts have been successfully employed in several reactions involving 2-Bromobenzoic acid. For instance, a copper-catalyzed direct arylation of β-dicarbonyl compounds with 2-Bromobenzoic acids offers an effective method for synthesizing homophthalic acids. [] Additionally, Cu(I)-catalyzed transformations of 2-Bromobenzoic acid in aqueous solutions, leading to products like salicylic acid and benzoic acid, have been reported. []
Q7: What is the role of 2-Bromobenzoic acid in the synthesis of quinazolinones?
A7: 2-Bromobenzoic acid acts as a reactant in the synthesis of quinazolinones. Dicopper(I) complexes effectively catalyze the coupling/cyclization reaction between 2-Bromobenzoic acids and amidines to yield quinazolinones. [, ]
Q8: How do structural modifications of 2-Bromobenzoic acid, like halogen substitution, impact its activity?
A8: Halogen substitution at different positions on the benzene ring can significantly affect the reactivity and properties of benzoic acid derivatives. For example, in the synthesis of vinyl esters from the reaction of substituted benzoic acids with phenylacetylene, the yield and regioselectivity are influenced by the electronic effects of the substituents. []
Q9: Do the nematicidal properties of compounds derived from 2-Bromobenzoic acid change with structural modifications?
A9: Yes, structural variations in compounds derived from 2-Bromobenzoic acid can considerably alter their nematicidal activity. Studies on furanoeremophilane esters, synthesized by reacting 3β,6β-dihydroxyfuranoeremophil-1(10)-ene with substituted benzoic acids (including 2-Bromobenzoic acid), revealed that the presence of electron-withdrawing groups, particularly at the ortho and para positions, enhanced their effectiveness against Nacobbus aberrans J2 nematodes. []
Q10: Are there any applications of 2-Bromobenzoic acid in drug discovery?
A10: Derivatives of 2-Bromobenzoic acid have shown potential in medicinal chemistry. For example, benzophenanthrolinone analogues, synthesized using 2-Bromobenzoic acid as a starting material, have been investigated for their cytotoxic activity against cancer cell lines. []
Q11: Are there any studies on the degradation of 2-Bromobenzoic acid?
A11: Yes, microbial degradation of 2-Bromobenzoic acid has been studied. A strain of Pseudomonas aeruginosa was found to degrade 2-halobenzoates, including 2-Bromobenzoic acid, through a dehalogenation pathway. This microbial degradation pathway highlights the potential for bioremediation of environments contaminated with halogenated aromatic compounds. []
Q12: How can we study the interactions between 2-Bromobenzoic acid and multi-walled carbon nanotubes (MWCNTs)?
A12: Several analytical techniques can be employed to investigate the interactions of 2-Bromobenzoic acid with MWCNTs: * Adsorption Studies: Measuring the adsorption percentages of MWCNTs exposed to the acid helps determine the extent of interaction. [] * Raman Spectroscopy: Provides information about changes in the electronic structure and defects in the MWCNTs upon interaction with 2-Bromobenzoic acid. [] * Fourier Transform Infrared Spectroscopy (FT-IR): Can identify specific interactions and changes in functional groups of both 2-Bromobenzoic acid and MWCNTs. [] * Scanning Electron Microscopy (SEM): Offers visual evidence of morphological changes in the MWCNTs due to interaction with the acid. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

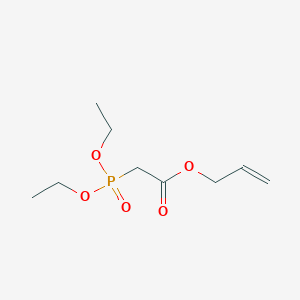
![6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone](/img/structure/B47940.png)
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)
